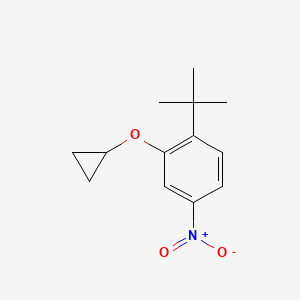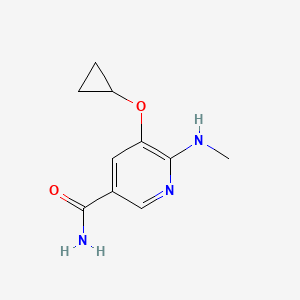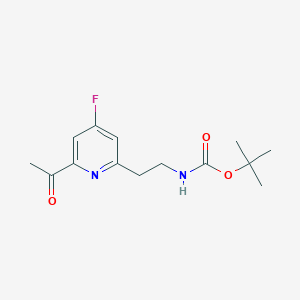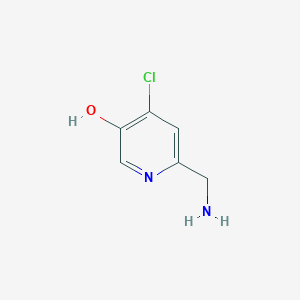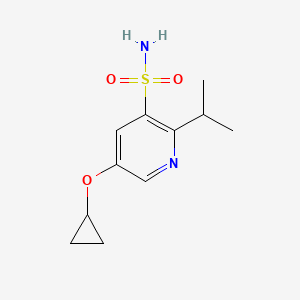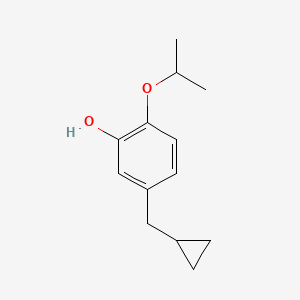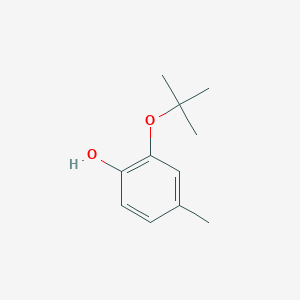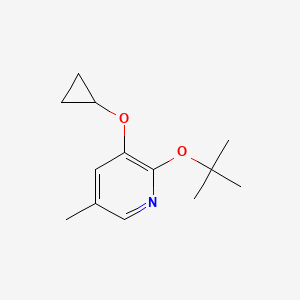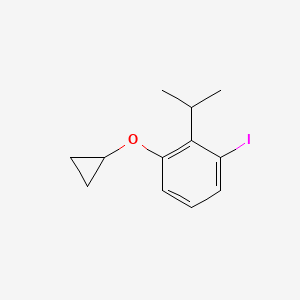
1-Cyclopropoxy-3-iodo-2-isopropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-CYCLOPROPOXY-3-IODO-2-(PROPAN-2-YL)BENZENE is an organic compound with the molecular formula C12H15IO It is a halogenated benzene derivative, characterized by the presence of a cyclopropoxy group, an iodine atom, and an isopropyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-CYCLOPROPOXY-3-IODO-2-(PROPAN-2-YL)BENZENE typically involves the iodination of a suitable precursor, such as 1-cyclopropoxy-2-(propan-2-yl)benzene. The iodination reaction can be carried out using iodine (I2) or an iodine-containing reagent, such as N-iodosuccinimide (NIS), in the presence of a catalyst or under specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
化学反応の分析
Types of Reactions: 1-CYCLOPROPOXY-3-IODO-2-(PROPAN-2-YL)BENZENE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-cyclopropoxy-3-azido-2-(propan-2-yl)benzene .
科学的研究の応用
1-CYCLOPROPOXY-3-IODO-2-(PROPAN-2-YL)BENZENE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-CYCLOPROPOXY-3-IODO-2-(PROPAN-2-YL)BENZENE involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the cyclopropoxy and isopropyl groups can influence the compound’s reactivity and binding affinity. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions .
類似化合物との比較
1-CYCLOPROPOXY-3-IODOBENZENE: Lacks the isopropyl group, making it less sterically hindered.
1-CYCLOPROPOXY-2-(PROPAN-2-YL)BENZENE: Lacks the iodine atom, affecting its reactivity in halogenation reactions.
1-CYCLOPROPOXY-3-(PROPAN-2-YL)BENZENE: Lacks the iodine atom, similar to the previous compound
Uniqueness: 1-CYCLOPROPOXY-3-IODO-2-(PROPAN-2-YL)BENZENE is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the iodine atom and the cyclopropoxy group makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
特性
分子式 |
C12H15IO |
|---|---|
分子量 |
302.15 g/mol |
IUPAC名 |
1-cyclopropyloxy-3-iodo-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15IO/c1-8(2)12-10(13)4-3-5-11(12)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
InChIキー |
WDSCLEJLROMWKM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC=C1I)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


